2-(4,4-Dimethylpentan-2-yl)-5,7,7-trimethyloctanoic acid
Description
Properties
IUPAC Name |
2-(4,4-dimethylpentan-2-yl)-5,7,7-trimethyloctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-13(11-17(3,4)5)9-10-15(16(19)20)14(2)12-18(6,7)8/h13-15H,9-12H2,1-8H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTIHZIVENIGSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)CC(C)(C)C)C(=O)O)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60292489 | |
| Record name | 2-(4,4-Dimethylpentan-2-yl)-5,7,7-trimethyloctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54680-48-7 | |
| Record name | 54680-48-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83185 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4,4-Dimethylpentan-2-yl)-5,7,7-trimethyloctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isostearic Acid (=2,2,4,8,10,10-Hexamethylundecane-5-carboxylic Acid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes for Preparation
The preparation of 2-(4,4-Dimethylpentan-2-yl)-5,7,7-trimethyloctanoic acid generally involves multi-step organic synthesis strategies focusing on constructing the branched alkyl chain followed by functionalization to introduce the carboxylic acid group.
Alkylation and Chain Assembly
- The core synthetic step involves the formation of the branched pentan-2-yl substituent at the 2-position of the octanoic acid backbone.
- This is typically achieved via alkylation reactions using appropriate alkyl halides or organometallic reagents (e.g., Grignard or organolithium compounds) targeting a precursor ketone or aldehyde intermediate.
- The trimethyl substitution at positions 5, 7, and 7 on the octanoic acid chain is introduced through controlled methylation steps or by using suitably substituted starting materials.
Introduction of the Carboxylic Acid Group
- The terminal carboxylic acid functionality is introduced either by oxidation of a primary alcohol or aldehyde precursor or by hydrolysis of an ester intermediate.
- Ester hydrolysis is often preferred for better control and yields, involving acidic or basic conditions depending on the ester type.
Saponification and Purification
- Saponification of esters to yield the free acid is a critical step, especially when the compound is used as a collector in mineral flotation.
- The saponified acid is purified by recrystallization or chromatographic techniques to ensure high purity for application.
Detailed Research Findings and Analytical Data
A recent study focusing on the use of saponified 2-(4,4-dimethylpentan-2-yl)-5,7,7-trimethyloctanoic acid as a collector in reverse flotation processes provides insight into its preparation and characterization:
| Parameter | Data/Observation |
|---|---|
| pH for Saponification | Approximately 11.5 (highly alkaline conditions) |
| Functional Group Confirmation | ATR-FTIR peaks at 1701.59 cm⁻¹ (C=O stretch), 1393.43 cm⁻¹ (carboxylate symmetric stretch) |
| Alkyl Chain Vibrations | Peaks at 2959.14 cm⁻¹ and 2867.59 cm⁻¹ corresponding to –CH2– stretching vibrations |
| Adsorption Behavior | Strong chemisorption on dolomite surface, weaker on smithsonite, indicating selective interaction |
| XPS Analysis | Formation of Ca²⁺–COO⁻ complexes confirmed, indicating chemical bonding of carboxyl groups to metal ions |
These data confirm the successful synthesis and saponification of the compound, with the carboxylic acid group actively participating in surface interactions relevant to mineral processing.
Experimental Conditions for Preparation
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Alkylation | Use of alkyl halides or organometallic reagents | Formation of branched alkyl intermediates |
| Methylation | Controlled methyl iodide or methylating agents | Introduction of methyl groups at specific sites |
| Esterification | Reaction with acid chlorides or anhydrides | Formation of ester intermediates |
| Saponification | NaOH or KOH in aqueous solution, pH ~11.5 | Conversion of esters to free acid |
| Purification | Recrystallization or chromatography | Isolation of pure 2-(4,4-dimethylpentan-2-yl)-5,7,7-trimethyloctanoic acid |
Summary Table of Preparation Method Features
| Feature | Description |
|---|---|
| Synthetic Strategy | Multi-step alkylation, methylation, esterification, and saponification |
| Key Reagents | Alkyl halides, organometallic reagents, methylating agents, base (NaOH/KOH) |
| Reaction Environment | Controlled temperature and pH conditions (alkaline for saponification) |
| Analytical Confirmation | ATR-FTIR, XPS, NMR spectroscopy |
| Application Relevance | Mineral flotation collector, indicating high purity and functional group integrity |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like hydroxide ions (OH⁻).
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
While comprehensive data tables and well-documented case studies for the applications of "2-(4,4-dimethylpentan-2-yl)-5,7,7-trimethyloctanoic acid" are not available within the provided search results, the search results do provide insight into its properties, synonyms, and potential applications of related compounds.
Key Information
2-(4,4-dimethylpentan-2-yl)-5,7,7-trimethyloctanoic acid:
- Also known as isostearic acid and 2,2,4,8,10,10-Hexamethylundecane-5-carboxylic acid .
- The molecular formula is C18H36O2 .
- The molecular weight is 284.5 g/mol .
- The boiling point is 382.3ºC at 760 mmHg .
- The flash point is 165ºC .
- The refractive index is 1.452 .
bis[2-(4,4-dimethylpentan-2-yl)-5,7,7-trimethyloctyl] malate:
- Can be used as an additive in lubricating oils and lubricants to improve friction properties and reduce wear .
2-(1,3,3-Trimethylbutyl)-5,7,7-trimethyloctanol:
- A reagent used in the synthesis of new ascorbic derivatives which may be pro-vitamin C and useful in skin .
Potential Applications and Research Areas
Given the information, research into "2-(4,4-dimethylpentan-2-yl)-5,7,7-trimethyloctanoic acid" could explore the following:
- Lubricant Additives: Similar to bis[2-(4,4-dimethylpentan-2-yl)-5,7,7-trimethyloctyl] malate, it could be investigated as an additive in lubricating oils and lubricants to assess its impact on friction properties and wear reduction .
- Dermatology: As a derivative of octanoic acid, research could explore its potential in skincare formulations. The related compound, 2-(1,3,3-Trimethylbutyl)-5,7,7-trimethyloctanol, is used in the synthesis of ascorbic derivatives with potential pro-vitamin C activity and benefits for the skin .
- Chemical Synthesis: "2-(4,4-dimethylpentan-2-yl)-5,7,7-trimethyloctanoic acid" can serve as a building block in synthesizing more complex molecules .
Mechanism of Action
The mechanism by which 2-(4,4-Dimethylpentan-2-yl)-5,7,7-trimethyloctanoic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in various applications.
Comparison with Similar Compounds
Table 1: Flotation Recovery of Dolomite vs. Smithsonite Using 2-DMPT
| Mineral | Composition | Recovery (%) at pH 11.5 | Collector Concentration (mol·L⁻¹) |
|---|---|---|---|
| Dolomite | 53.73% CaCO₃, 44.63% MgCO₃ | 62% | 2.5 × 10⁻⁴ |
| Smithsonite | 95.52% ZnCO₃ | 6% | 2.5 × 10⁻⁴ |
Under identical conditions, 2-DMPT achieves 10× higher selectivity for dolomite compared to smithsonite, outperforming traditional collectors like sodium oleate , which show lower discrimination due to indiscriminate adsorption .
Adsorption Mechanisms
Zeta Potential and Surface Charge
Table 2: Adsorption Behavior of 2-DMPT vs. Linear Collectors
| Collector Type | Adsorption on Dolomite | Adsorption on Smithsonite | pH Sensitivity |
|---|---|---|---|
| Branched (2-DMPT) | Strong, pH-resistant | Weak, pH-sensitive | Low |
| Linear (Oleic Acid) | Moderate | Moderate | High |
Spectroscopic Evidence
- XPS : Ca²⁺–COO⁻ binding energy shifts (347.5 eV) are observed on dolomite, while Zn²⁺ signals remain unchanged on smithsonite .
Economic and Environmental Impact
2-DMPT reduces acid consumption in downstream zinc leaching by pre-removing dolomite, unlike non-selective collectors that require additional depressants (e.g., sodium silicate) .
Biological Activity
Overview
2-(4,4-Dimethylpentan-2-yl)-5,7,7-trimethyloctanoic acid (commonly referred to as 2-DMPT) is a complex organic compound notable for its long carbon chain and multiple methyl substituents. This unique structure contributes to its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.
- IUPAC Name : 2-(4,4-dimethylpentan-2-yl)-5,7,7-trimethyloctanoic acid
- Molecular Formula : C18H36O2
- CAS Number : 54680-48-7
The biological activity of 2-DMPT is largely attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects. Notably, the compound has been studied for its role as a collector in mineral flotation processes, which indirectly highlights its biochemical interactions.
Cytotoxicity Studies
Research has demonstrated that 2-DMPT exhibits moderate cytotoxic activity against human tumor cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). The mechanism underlying this activity appears to involve the inhibition of tubulin polymerization, which is crucial for cell division. This suggests potential applications in cancer therapy as a chemotherapeutic agent.
In a study exploring the optical and biological properties of various complexes involving similar ligands, it was found that while some complexes displayed significant cytotoxicity against A549 cells, others exhibited selective toxicity towards tumor cells compared to non-tumor cells. This selectivity is critical for developing targeted cancer therapies that minimize damage to healthy tissues .
Flotation Separation Applications
In industrial applications, particularly in mineral processing, 2-DMPT has been shown to selectively adsorb onto dolomite surfaces over smithsonite under alkaline conditions (pH 11.5). This selectivity is beneficial in reverse flotation processes where the goal is to separate valuable minerals from gangue materials. The compound's interaction with calcium sites on dolomite enhances its effectiveness as a collector in flotation processes .
Comparative Analysis with Similar Compounds
The unique structure of 2-DMPT allows for distinct biological activities compared to structurally similar compounds. For example:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(3,3-Dimethylpentan-2-yl)-5,7,7-trimethyloctanoic acid | Similar carbon chain but different branching | Varies; less studied |
| 2-(4,4-Dimethylhexan-2-yl)-5,7,7-trimethyloctanoic acid | Longer carbon chain | Potentially different reactivity |
| 2-(4,4-Dimethylheptan-2-yl)-5,7,7-trimethyloctanoic acid | Further extended carbon chain | Not extensively characterized |
This table illustrates how variations in molecular structure can influence the biological activity of related compounds.
Q & A
Basic: What established synthetic routes are available for 2-(4,4-Dimethylpentan-2-yl)-5,7,7-trimethyloctanoic acid?
Methodological Answer:
Synthesis typically involves branched alkane precursors undergoing carboxylation or oxidation. For example:
- Step 1: Start with a branched alcohol (e.g., 2-(4,4-dimethylpentan-2-yl)-5,7,7-trimethyloctan-1-ol, CAS 36400-98-3) via catalytic oxidation (e.g., Jones oxidation) to form the carboxylic acid .
- Step 2: Optimize reaction conditions (temperature: 80–100°C; catalysts: CrO₃/H₂SO₄) to minimize side reactions.
- Step 3: Purify via fractional distillation or recrystallization.
Key Considerations:
- Monitor reaction intermediates using TLC or GC-MS to confirm conversion .
- Reference analogous branched alkane syntheses (e.g., ethyl ester derivatives) for solvent selection .
Basic: How is the structural integrity of this compound verified?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR (¹H/¹³C): Analyze methyl group multiplicity (δ 0.8–1.5 ppm) and branching patterns .
- IR Spectroscopy: Confirm carboxylate C=O stretch (~1700 cm⁻¹) and hydroxyl O-H stretch (2500–3300 cm⁻¹) .
- Mass Spectrometry (MS): Look for molecular ion peaks (e.g., m/z ≈ 298 for C₁₉H₃₄O₂) and fragmentation patterns .
Data Validation:
Advanced: How can experimental design optimize yield under varying reaction conditions?
Methodological Answer:
Apply factorial design to assess interactions between variables:
- Variables: Temperature (60–120°C), catalyst concentration (0.5–2.0 mol%), and solvent polarity (hexane vs. THF).
- Response Surface Methodology (RSM): Model interactions to identify optimal conditions .
Example Workflow:
Conduct a 2³ factorial experiment (8 trials).
Use ANOVA to determine significant factors (e.g., temperature contributes 60% to yield variance).
Validate with central composite design (CCD) for precision .
Advanced: How to resolve contradictions in spectral data during characterization?
Methodological Answer:
Address discrepancies using comparative analysis :
- Case Study: Conflicting NMR methyl signals may arise from conformational isomerism.
- Cross-Validation: Combine XRD (if crystalline) with computational simulations (DFT) to predict spectra .
Best Practices:
Advanced: What computational methods predict the compound’s reactivity?
Methodological Answer:
Use density functional theory (DFT) to model:
- Reaction Pathways: Carboxylic acid deprotonation energy and nucleophilic attack sites.
- Thermodynamic Stability: Calculate Gibbs free energy for tautomers or degradation products .
Software Tools:
- Gaussian or ORCA for energy minimization.
- Molecular dynamics (MD) simulations to study solvent interactions .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Storage: Keep in airtight containers at 2–8°C, away from ignition sources .
- PPE: Use nitrile gloves, lab coats, and fume hoods during synthesis .
- First Aid: For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
Regulatory Compliance:
- Follow GHS guidelines (P201, P210 codes) for labeling and risk phrases .
Advanced: How to analyze its stability under different storage conditions?
Methodological Answer:
Conduct accelerated stability studies :
- Conditions: Expose samples to 40°C/75% RH (ICH Q1A guidelines) for 6 months.
- Analytical Methods:
- HPLC to monitor degradation products (e.g., decarboxylation).
- Karl Fischer titration to assess hygroscopicity .
Data Interpretation:
- Use Arrhenius kinetics to extrapolate shelf life at 25°C .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
